5-(4-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid
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Overview
Description
5-(4-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid typically involves multiple steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 4-t-Butylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Introduction of the Chlorine Atom: The next step involves the chlorination of the isonicotinic acid derivative using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step is the coupling of the sulfonamide intermediate with the chlorinated isonicotinic acid derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the chlorine atom.
Oxidation Products: Oxidized forms of the compound with additional oxygen-containing functional groups.
Reduction Products: Reduced forms of the compound with fewer oxygen-containing functional groups.
Scientific Research Applications
5-(4-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonamide group can interact with active sites of enzymes, while the aromatic rings can participate in π-π interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-t-Butylsulfonylphenyl-2-chloroisonicotinic acid
- 5-(4-Methylsulfamoylphenyl)-2-chloroisonicotinic acid
- 5-(4-t-Butylsulfamoylphenyl)-3-chloroisonicotinic acid
Uniqueness
5-(4-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid is unique due to the presence of both the sulfonamide and carboxylic acid groups, which can provide distinct chemical reactivity and biological activity. The t-butyl group also adds steric bulk, which can influence the compound’s interactions with molecular targets and its overall stability.
Properties
IUPAC Name |
5-[4-(tert-butylsulfamoyl)phenyl]-2-chloropyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-16(2,3)19-24(22,23)11-6-4-10(5-7-11)13-9-18-14(17)8-12(13)15(20)21/h4-9,19H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZNGEYMIMYXGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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